N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide

Medicinal chemistry Kinase inhibitor design Scaffold optimization

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide (CAS 1226426-91-0) is a synthetic small molecule (molecular formula C20H13F3N4O, molecular weight 382.3 g/mol) belonging to the quinoline-imidazole hybrid class. The compound incorporates three pharmacophoric elements: a quinoline core, an imidazole ring at the 2-position of the quinoline, and a 2-trifluoromethylbenzamide moiety.

Molecular Formula C20H13F3N4O
Molecular Weight 382.346
CAS No. 1226426-91-0
Cat. No. B2695935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide
CAS1226426-91-0
Molecular FormulaC20H13F3N4O
Molecular Weight382.346
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4)C(F)(F)F
InChIInChI=1S/C20H13F3N4O/c21-20(22,23)15-6-2-1-5-14(15)19(28)25-16-7-3-4-13-8-9-17(26-18(13)16)27-11-10-24-12-27/h1-12H,(H,25,28)
InChIKeyAHTIJGXBCHAFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide (CAS 1226426-91-0): Chemical Identity, Structural Class, and Procurement Context


N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide (CAS 1226426-91-0) is a synthetic small molecule (molecular formula C20H13F3N4O, molecular weight 382.3 g/mol) belonging to the quinoline-imidazole hybrid class . The compound incorporates three pharmacophoric elements: a quinoline core, an imidazole ring at the 2-position of the quinoline, and a 2-trifluoromethylbenzamide moiety . This structural architecture places it within a privileged chemical space known for kinase inhibition, antimalarial, anticancer, and antimicrobial activities, as evidenced by published structure-activity relationship (SAR) studies on closely related quinoline-imidazole hybrids [1]. Available from commercial suppliers at ≥95% purity for research use, this compound serves as a scaffold for medicinal chemistry optimization and biological target screening .

Why N-(2-(1H-Imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide Cannot Be Substituted by Simpler Quinoline or Benzamide Analogs


The compound's three-component architecture—quinoline core, 2-imidazole substitution, and 2-trifluoromethylbenzamide—creates a synergistic pharmacophore that simpler analogs lack entirely. The imidazole ring at the 2-position of quinoline introduces a critical hydrogen-bond acceptor and metal-coordination site absent in compounds such as N-(quinolin-8-yl)-2-(trifluoromethyl)benzamide (CAS not assigned; molecular formula C17H11F3N2O) or N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide (CAS 331627-96-4) . Published SAR data on quinoline-imidazole hybrids demonstrate that imidazole substitution directly impacts antimalarial potency, with enantiomeric differentiation yielding up to 4.1-fold difference in IC50 values (0.10 μM vs. 0.41 μM) [1]. Furthermore, the ortho-trifluoromethyl group on the benzamide ring provides enhanced metabolic stability and lipophilicity compared to non-fluorinated or meta-substituted analogs, as shown in quinoline-imidazole/benzimidazole hybrid studies where -CF3 substitution conferred superior antibacterial activity against S. aureus relative to the Gentamicin control [2]. These structural features are non-redundant; generic substitution with des-imidazole or des-trifluoromethyl analogs will fundamentally alter target engagement profiles.

Quantitative Differentiation Evidence for N-(2-(1H-Imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide (CAS 1226426-91-0) Against Structural Analogs


Structural Differentiation: Imidazole at Quinoline 2-Position vs. Des-Imidazole Analogs

The target compound is distinguished from simpler N-(quinolin-8-yl)-benzamide analogs by the presence of an imidazole ring at the 2-position of the quinoline core. This feature is absent in N-(quinolin-8-yl)-2-(trifluoromethyl)benzamide (MW 316.28) and N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide (CAS 331627-96-4, MW 316.28). The imidazole moiety introduces an additional hydrogen-bond acceptor and metal-coordination site critical for kinase ATP-binding pocket engagement . In published quinoline-imidazole hybrid SAR, imidazole-containing compounds achieve sub-micromolar antimalarial IC50 values (0.10–0.41 μM) that are not achievable with quinoline-only scaffolds lacking this heterocycle [1].

Medicinal chemistry Kinase inhibitor design Scaffold optimization

Antimalarial Potency: Quinoline-Imidazole Hybrid Class vs. Chloroquine Baseline

Although direct IC50 data for the target compound against P. falciparum is not available in peer-reviewed literature, class-level evidence from Roy et al. (2022) demonstrates that quinoline-imidazole hybrids achieve potent sub-micromolar antimalarial activity. The lead compound 11(xxxii) in this series exhibited IC50 values of 0.14 μM against chloroquine-sensitive (CQ-S) P. falciparum and 0.41 μM against multidrug-resistant (MDR) strains, with the (-)-enantiomer achieving 0.10 μM [1]. This represents a significant potency window compared to chloroquine, where resistance-associated IC50 shifts exceed 10-fold in MDR strains. The imidazole-quinoline architecture of the target compound maps directly onto this validated antimalarial pharmacophore [1].

Antimalarial drug discovery Plasmodium falciparum Structure-activity relationship

Anticancer Activity: Quinoline-Imidazole Hybrid Class GI50 vs. Standard Chemotherapeutics

The quinoline-imidazole/benzimidazole hybrid class has demonstrated potent and selective anticancer activity in NCI-60 panel screening. In the Scientific Reports study (2022), compound 11h (a quinoline-imidazole/benzimidazole salt) exhibited quasi-nonselective activity with 90–100% growth inhibition across cancer cell types, and nanomolar GI50 values against specific cell lines: Leukemia HL-60 TB, Leukemia K-562, Leukemia RPMI-8226, Breast cancer MDA-MB-468, Lung cancer HOP-92, and Ovarian cancer IGROV1 [1]. The target compound, bearing a 2-trifluoromethylbenzamide moiety, shares the core quinoline-imidazole architecture of this validated anticancer chemotype. Critically, compound 8i with -CF3 substitution demonstrated antibacterial activity superior to Gentamicin control, establishing the functional relevance of the trifluoromethyl group [1].

Anticancer drug discovery NCI-60 screening Quinoline-imidazole hybrids

Trifluoromethyl Group Contribution: -CF3 vs. Non-Fluorinated and Meta-Substituted Analogs

The ortho-trifluoromethyl group on the benzamide ring of the target compound confers distinct physicochemical advantages over non-fluorinated and meta-substituted analogs. In the quinoline-imidazole/benzimidazole study, compound 8i bearing R2 = -CF3 was uniquely active against Gram-positive S. aureus with potency exceeding Gentamicin, whereas non-fluorinated phenyl analogs (R2 = -C6H5) showed different selectivity profiles [1]. Published data on trifluoromethylquinoline antibacterials demonstrates that -CF3 at the 8-position of quinoline increases activity, with MIC values of 9–12 μM against sensitive M. tuberculosis strains and 4–5 μM against resistant strains for optimized compounds [2]. The electron-withdrawing nature of -CF3 enhances metabolic stability by reducing oxidative metabolism at the benzamide ring, a property not shared by -CH3 or -H analogs [2].

Metabolic stability Lipophilicity optimization Trifluoromethyl SAR

Kinase Inhibition Potential: Imidazole-Quinoline Scaffold vs. ATP-Competitive Inhibitor Benchmarks

The target compound contains the imidazole-quinoline architecture characteristic of ATP-competitive kinase inhibitors. The imidazole N3 atom serves as a hinge-binding hydrogen-bond acceptor, while the quinoline core occupies the adenine pocket—a binding mode validated by the clinical Bcr-Abl inhibitor Radotinib (IC50 = 30.6–34 nM against wild-type Bcr-Abl), which also contains imidazole and trifluoromethyl groups . The target compound's 2-trifluoromethylbenzamide moiety extends into the solvent-exposed region or allosteric pocket, depending on the kinase. The presence of both imidazole (at quinoline 2-position) and trifluoromethyl (at benzamide ortho-position) differentiates this compound from simpler quinoline-benzamides lacking either feature. Published imidazoquinoline kinase inhibitors achieve IC50 values in the low nanomolar range (e.g., imidazo[4,5-g]quinazoline IC50 = 0.008 nM against EGFR) [1].

Kinase inhibitor ATP-binding pocket Bcr-Abl Tyrosine kinase

Recommended Research and Procurement Application Scenarios for N-(2-(1H-Imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide (CAS 1226426-91-0)


Kinase Inhibitor Screening Libraries for Oncology Drug Discovery

Based on the structural homology of the target compound to the Bcr-Abl inhibitor pharmacophore (imidazole hinge-binder + trifluoromethylbenzamide) , this compound is best deployed as a screening library component in kinase selectivity panels targeting tyrosine kinases (Bcr-Abl, EGFR, PDGFR, VEGFR families). The imidazole-quinoline core provides ATP-pocket engagement validated by Radotinib's clinical efficacy (IC50 = 34 nM against wild-type BCR-ABL1) , while the 2-trifluoromethylbenzamide moiety offers metabolic stability advantages. Procurement rationale: inclusion in focused kinase libraries as a structurally differentiated chemotype complementing established quinazoline- and pyrimidine-based inhibitor collections.

Antimalarial Lead Optimization Starting Point

The quinoline-imidazole architecture of the target compound directly maps onto the validated antimalarial pharmacophore described by Roy et al. (2022), where structurally related hybrids achieved IC50 values of 0.10–0.41 μM against both chloroquine-sensitive and multidrug-resistant P. falciparum strains [1]. The target compound is suitable as a starting scaffold for antimalarial lead optimization campaigns, particularly for programs targeting chloroquine-resistant malaria. The imidazole at quinoline 2-position and trifluoromethyl group provide two independent vectors for SAR exploration—features absent in simpler 4-aminoquinoline antimalarials.

Dual-Targeting Anticancer-Antimicrobial Hybrid Programs

Evidence from the quinoline-imidazole/benzimidazole hybrid study demonstrates that compounds in this class can simultaneously achieve anticancer activity (nanomolar GI50 against leukemia and solid tumor lines) and antibacterial activity exceeding clinically used controls such as Gentamicin [2]. The -CF3 substituent present in the target compound was specifically associated with enhanced antibacterial potency (compound 8i, R2 = -CF3, superior to Gentamicin against S. aureus) [2]. This compound is therefore recommended for dual-targeting screening cascades in oncology programs seeking concomitant anti-infective coverage, or for anti-infective programs exploring host-cell anticancer selectivity.

SAR Probe for Trifluoromethyl Positional Effects in Benzamide-Containing Kinase Inhibitors

The ortho-trifluoromethyl substitution pattern on the benzamide ring of the target compound (as distinguished from meta-CF3 in comparator N-(quinolin-8-yl)-3-(trifluoromethyl)benzamide, CAS 331627-96-4) provides a tool for probing positional effects of electron-withdrawing groups on kinase selectivity, metabolic stability, and cellular permeability [3]. Published data on trifluoromethylquinoline antibacterials show that CF3 position directly impacts activity, with 8-CF3-quinoline derivatives achieving MIC values as low as 4 μM against drug-resistant M. tuberculosis [3]. Procurement as a matched molecular pair with the meta-CF3 isomer (CAS 331627-96-4) enables controlled SAR studies isolating the contribution of CF3 position to target engagement and ADME properties.

Quote Request

Request a Quote for N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.